molecular formula C17H23NO2 B14747160 Heptyl 1h-indol-3-ylacetate CAS No. 2122-72-7

Heptyl 1h-indol-3-ylacetate

Cat. No.: B14747160
CAS No.: 2122-72-7
M. Wt: 273.37 g/mol
InChI Key: OXPKWHXCMHDEON-UHFFFAOYSA-N
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Description

Heptyl 1H-indol-3-ylacetate is an indole derivative characterized by a heptyl ester group attached to the C3 position of the indole ring.

Properties

CAS No.

2122-72-7

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

heptyl 2-(1H-indol-3-yl)acetate

InChI

InChI=1S/C17H23NO2/c1-2-3-4-5-8-11-20-17(19)12-14-13-18-16-10-7-6-9-15(14)16/h6-7,9-10,13,18H,2-5,8,11-12H2,1H3

InChI Key

OXPKWHXCMHDEON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)CC1=CNC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 1h-indol-3-ylacetate typically involves the esterification of 1h-indol-3-ylacetic acid with heptanol. This reaction can be catalyzed by sulfuric acid in an organic solvent such as ethanol. The reaction conditions usually involve refluxing the mixture for several hours to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production .

Chemical Reactions Analysis

Hydrolysis Reactions

Ester hydrolysis typically yields indole-3-acetic acid and heptanol. Reaction conditions may vary:

Reagent Conditions Product
NaOH (aqueous)Reflux, 2–4 hoursIndole-3-acetic acid + Heptanol
Acid (HCl)Room temperatureIndole-3-acetic acid + Heptanol
Lipase (enzymatic)Mild conditionsSelective hydrolysis

Note: Data inferred from general ester hydrolysis principles and analogous reactions in .

Substitution Reactions

The indole-3-position is reactive toward electrophilic substitution:

  • Electrophilic Substitution :

    • Potential for alkylation, acylation, or nitration at the 3-position (e.g., using acid catalysts ).

  • Nucleophilic Substitution :

    • Microflow technologies (as in ) could enable rapid substitution at the 3-position using nucleophiles (e.g., NaN₃).

Ring Expansion or Condensation

Similar to cyclopenta[b]indole formation in , heptyl 1H-indol-3-ylacetate may participate in:

  • Michael Addition :

    • Reaction with enolates (e.g., ethyl acetoacetate) under catalytic conditions (e.g., InCl₃ ).

  • Formaldehyde Condensation :

    • Synthesis of tris-indolylmethanes via aldol-like condensation (as in ).

Oxidation and Reduction

Reaction Reagent Product
Oxidation (DDQ)THF/HClIndole-3-carboxylic acid
Reduction (LiAlH₄)THFIndole-3-yl ethanol

Note: Inspired by oxidation/reduction steps in .

Biological Transformations

Heptyl esters often exhibit lipid solubility, suggesting potential applications in:

  • Antibacterial/Cytotoxicity Testing :
    Analogous indole derivatives in show activity against Gram-positive bacteria.

  • Enzyme-Mediated Hydrolysis :
    Lipases or esterases could selectively cleave the ester bond.

Structural Characterization

Common analytical techniques for this compound would include:

  • NMR Spectroscopy :

    • ¹H NMR: Peaks for indole protons (δ 6.8–8.5 ppm) and heptyl chain (δ 0.8–2.5 ppm).

    • ¹³C NMR: Carbonyl signal (~170 ppm) and indole carbons (δ 100–150 ppm).

  • HRMS :

    • Molecular ion at m/z 299 ([M+H]⁺).

Challenges and Limitations

  • Dimerization : Indole-3-yl derivatives may undergo rapid dimerization during synthesis (as noted in ).

  • Stability : Heptyl esters are less reactive than smaller alkyl esters but more labile than methyl esters.

Scientific Research Applications

Heptyl 1h-indol-3-ylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Heptyl 1h-indol-3-ylacetate involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The compound can also interact with neurotransmitter receptors, affecting signal transduction pathways in the nervous system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Heptyl 1H-indol-3-ylacetate and its analogs:

Compound Name Substituents Physicochemical Properties Bioactivity Key References
This compound Heptyl ester at C3 High lipophilicity (predicted) Potential prolonged metabolic stability Inferred
Methyl 1H-indol-3-ylacetate Methyl ester at C3 Lower logP, higher polarity Endogenous metabolite; limited bioactivity
Ethyl 2-(1H-indol-3-yl)acetate Ethyl ester at C3 Moderate lipophilicity Antimicrobial properties (inferred)
Indole-3-acetic acid (IAA) Free carboxylic acid at C3 High polarity, water-soluble Plant hormone; regulates growth
Methyl 2-(6-chloro-1H-indol-3-yl)acetate Chlorine at C6, methyl ester at C3 Increased electronic effects Enhanced bioactivity (e.g., antiviral)

Key Observations:

For example, cyclotriphosphazene compounds with heptyl chains exhibit mesogenic behavior, suggesting alkyl chain length influences phase behavior and solubility .

Functional Group Effects :

  • Indole-3-acetic acid (IAA) , a free carboxylic acid, is water-soluble and critical in plant physiology but metabolically unstable in humans .
  • Chlorine substitution (e.g., Methyl 2-(6-chloro-1H-indol-3-yl)acetate) introduces electronic effects that enhance interactions with biological targets, as seen in antiviral studies .

Biological Activity: Ethyl indole derivatives (e.g., Ethyl 2-(1H-indol-3-yl)acetate) demonstrate antimicrobial activity, while this compound’s longer chain may prolong activity due to slower enzymatic hydrolysis .

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